2-Cyanopyridine-4-sulfonyl fluoride
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Overview
Description
2-Cyanopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic sites in biological targets .
Mode of Action
Sulfonyl fluorides, in general, are known to form covalent bonds with their targets, leading to potential changes in the target’s function .
Result of Action
Given its potential to form covalent bonds with biological targets, it could lead to changes in the function of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyanopyridine-4-sulfonyl fluoride . Factors such as pH, temperature, and the presence of other molecules could potentially affect its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyridine-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 2-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopyridine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Reduction: Reduction of the cyanopyridine ring can lead to the formation of aminopyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Sulfonamide or sulfonate derivatives.
Hydrolysis: Sulfonic acid derivatives.
Reduction: Aminopyridine derivatives.
Scientific Research Applications
2-Cyanopyridine-4-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions, which can help in studying protein function and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Cyanopyridine-2-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position on the pyridine ring.
2-Fluoropyridine-4-sulfonyl fluoride: Similar structure but with a fluorine atom on the pyridine ring.
Uniqueness
2-Cyanopyridine-4-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties, such as high electrophilicity and reactivity towards nucleophiles, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-cyanopyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIKUCZXOXDPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193061-92-4 |
Source
|
Record name | 2-cyanopyridine-4-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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